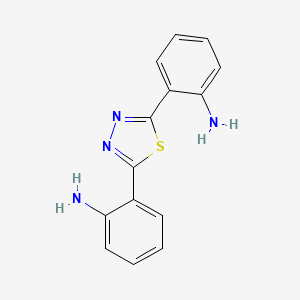
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a phenyl group attached to the oxadiazole ring and an octadec-9-en-1-one chain, making it a molecule of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
In biological and medical research, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, compounds like (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one may be used in the production of polymers, dyes, and other materials that require specific chemical functionalities.
作用機序
The mechanism of action of (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole: The parent compound of the oxadiazole family, known for its versatile reactivity.
5-Phenyl-1,3,4-oxadiazole: A simpler analog that lacks the octadec-9-en-1-one chain.
(Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)hexadec-9-en-1-one: A similar compound with a shorter alkyl chain.
Uniqueness
(Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one is unique due to its long alkyl chain, which can impart different physical and chemical properties compared to shorter-chain analogs
特性
分子式 |
C26H38N2O2 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
(Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C26H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(29)26-28-27-25(30-26)23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3/b10-9- |
InChIキー |
KQOAVQQLKUEDNB-KTKRTIGZSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NN=C(O1)C2=CC=CC=C2 |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NN=C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)

